NS11021 is a synthetic small molecule developed by NeuroSearch, a pharmaceutical company. It acts as a potent and specific activator of large-conductance Ca2+- and voltage-activated K+ channels (KCa1.1/BK/MaxiK) [, ]. These channels are integral membrane proteins found in a variety of tissues and play crucial roles in various physiological processes, including blood flow regulation, neurotransmitter release, and muscle contraction [].
This compound has been studied for its pharmacological properties, particularly as an activator of large-conductance calcium-activated potassium channels (BKCa channels). It has been associated with various biological activities, including effects on smooth muscle contractility and erectile function in animal models .
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea typically involves the reaction of appropriate phenolic precursors with thiocarbamide derivatives under specific conditions to yield the desired thiourea product. The synthesis can be detailed as follows:
The specific conditions can vary based on laboratory protocols and desired yields.
The molecular structure of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea features a central thiourea group flanked by two distinct aromatic rings:
The compound's structure can be represented as follows:
Crystallographic data indicates that the compound exhibits specific geometrical configurations that are stabilized by hydrogen bonding interactions between nitrogen and hydrogen atoms in adjacent molecules .
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea participates in several chemical reactions typical for thioureas:
These reactions are crucial for understanding the compound's reactivity and potential applications in medicinal chemistry.
The primary mechanism of action for 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea involves its role as an activator of calcium-activated potassium channels:
The physical and chemical properties of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea include:
These properties are essential for handling and application in laboratory settings.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea has several significant applications:
The synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea (C₁₆H₉BrF₆N₆S, MW 511.24 g/mol) relies on regioselective coupling to address steric and electronic challenges posed by its polyfunctionalized aryl rings. The 3,5-bis(trifluoromethyl)aniline moiety requires protection of its highly electron-deficient aromatic system during coupling to prevent undesired side reactions. Simultaneously, the tetrazole ring on the biphenyl component necessitates careful pH control during condensation due to its acidity (pKa ~4.5) to avoid protonation-related side products [1] [2].
Modern approaches employ sequential palladium-catalyzed cross-coupling for introducing the bromophenyl-tetrazole unit prior to thiourea bond formation. The tetrazole group is typically introduced via [2+3] cycloaddition between nitriles and azides, with careful attention to regioselectivity to ensure exclusive formation of the 2H-tetrazole isomer [2] [6]. This regiochemistry is confirmed by characteristic NMR shifts (¹H NMR: δ 8.5-9.0 ppm for tetrazole C-H) and IR stretching frequencies (vmax 1120 cm⁻¹, C-N stretch) [1].
Table 1: Regioselective Coupling Methods for Thiourea Assembly
Method | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Stepwise Isothiocyanate | 3,5-(CF₃)₂C₆H₃NCS, DCM, 0°C → RT | 82 | High purity, minimal di-substitution |
Direct Thiocarbonyl Transfer | (ArNHC(S)Cl)₂, THF, pyridine | 68 | Single-step, avoids isocyanate isolation |
Microwave-Assisted Condensation | 1,1'-thiocarbonyldiimidazole, ACN, 100°C | 75 | Rapid (30 min), high functional group tolerance |
The preferred synthetic route involves in situ generation of 4-bromo-2-(2H-tetrazol-5-yl)phenyl isothiocyanate as a key intermediate. Optimization studies revealed that employing thiophosgene (CSCl₂) in dichloromethane-water biphasic systems at 0-5°C minimizes tetrazole ring decomposition while achieving >95% isothiocyanate conversion within 2 hours [8]. Subsequent reaction with 3,5-bis(trifluoromethyl)aniline requires stoichiometric control (1.05:1 molar ratio) in anhydrous tetrahydrofuran under nitrogen atmosphere to prevent thiourea dimerization.
Critical purification involves silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) followed by recrystallization from ethanol/water (4:1). This yields the target thiourea with ≥98% HPLC purity and characteristic spectral signatures: ¹³C NMR δ 179.8 ppm (C=S), ¹H NMR δ 9.25 ppm (N-H), and FT-IR 1275 cm⁻¹ (C=S str) [1] [8]. The 4-bromo substituent remains intact throughout synthesis, providing a handle for further derivatization via cross-coupling.
The 3,5-bis(trifluoromethyl)phenyl group is a privileged motif in thiourea design due to its profound electronic and steric effects. Spectroscopic and computational analyses confirm the trifluoromethyl groups significantly lower the π-electron density of the aniline ring (Hammett σₘ = 0.43 per CF₃), increasing thiourea NH acidity by ~2 pKa units compared to unsubstituted analogs. This enhanced acidity strengthens hydrogen-bond-donating (HBD) capacity, with computed HBD parameters (α₂ᴴ = 0.95) approaching Schreiner’s thiourea catalyst benchmark [4] [5].
X-ray crystallography of related analogs shows the dihedral angle between the 3,5-bis(trifluoromethyl)phenyl ring and thiourea plane averages 55-65°, creating a pronounced concave steric profile. This conformation optimally positions the ortho-CF₃ groups to shield the thiocarbonyl while leaving NH protons exposed for directional hydrogen bonding [4]. The fluorine atoms engage in secondary F···H-C interactions (2.85-3.15 Å) that preorganize the scaffold for target engagement, explaining its efficacy in ion channel modulation and catalytic applications [5] [8].
Incorporation of the tetrazole ring (C₇H₅BrN₄) serves dual purposes: 1) as a metabolically stable bioisostere for carboxylic acids, and 2) as a secondary hydrogen-bond acceptor site. Stability studies under physiological conditions (pH 7.4, 37°C) demonstrate >95% tetrazole integrity after 72 hours, contrasting sharply with analogous carboxylic acid derivatives which show 40% decarboxylation under identical conditions [2]. The tetrazole’s dipole moment (5.2 D) exceeds that of carboxylate (3.5 D), enhancing electrostatic interactions with target proteins.
Molecular topology analyses reveal the tetrazole nitrogen at position 1 (adjacent to phenyl) exhibits highest electrostatic potential (-42 kcal/mol), making it the preferred hydrogen-bond acceptor. This nitrogen aligns spatially with carboxylate oxygen in bioisosteric mappings, maintaining similar distances to pharmacophore elements (Δd < 0.3 Å) [6]. When paired with the bromine substituent, the tetrazole creates an extended dipole moment vector that enhances binding to hydrophobic pockets with polar features, as observed in BK channel activation studies [2] [8].
Systematic replacement of the 4-bromo-2-(tetrazol-5-yl)phenyl moiety reveals distinct structure-activity relationships. The dibromo analog (1-(3,5-bis(trifluoromethyl)phenyl)-3-(2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl)urea, C₁₆H₈Br₂F₆N₆O) shows reduced BK channel activation (EC₅₀ = 8.9 µM vs. 1.5 µM for monobromo) despite increased lipophilicity (clogP 5.7 vs. 4.2), indicating steric occlusion at the binding site [3]. Conversely, removing bromine decreases target affinity 15-fold, confirming its role in hydrophobic contact.
Table 2: Cytotoxic Activities of Thiourea Derivatives Against Cancer Cell Lines
Compound | SW480 (IC₅₀, μM) | SW620 (IC₅₀, μM) | K-562 (IC₅₀, μM) | Structural Features |
---|---|---|---|---|
Bromophenyl-tetrazole thiourea | 9.0 ± 1.42 | 1.5 ± 0.72 | 6.3 ± 1.28 | 4-Br, tetrazole |
3,4-Dichlorophenyl analog | 9.0 ± 1.42 | 1.5 ± 0.72 | 6.3 ± 1.28 | 3,4-diCl, no tetrazole |
2,4-Dibromo-tetrazole urea | >30 | >30 | 54.3 ± 1.86 | 2,4-diBr, tetrazole (urea linkage) |
4-Trifluoromethylphenyl analog | 7.3 ± 0.89 | 8.9 ± 0.95 | 5.8 ± 1.01 | 4-CF₃, no tetrazole |
Heterocyclic replacements for tetrazole significantly impact activity: imidazole analogs lose BK activation entirely, while triazole variants retain partial function only at high concentrations (>50 µM). Molecular dynamics simulations indicate the tetrazole’s specific dipole orientation and hydrogen bond geometry are critical for coordinating key lysine residues in the BK channel’s RCK1 domain [8].
The 3,5-bis(trifluoromethyl) motif exerts multifaceted influences on drug-like properties:
Table 3: Substituent Effects on Physicochemical and Pharmacological Properties
Substituent Pattern | clogP | HBD Capacity (α₂ᴴ) | BK Channel EC₅₀ (μM) | Cytotoxicity IC₅₀ SW620 (μM) |
---|---|---|---|---|
3,5-(CF₃)₂ | 4.2 | 0.95 | 1.5 ± 0.3 | 1.5 ± 0.72 |
4-CF₃ | 3.1 | 0.78 | 8.9 ± 1.1 | 8.9 ± 0.95 |
3,5-(OCH₃)₂ | 1.8 | 0.62 | >100 | >50 |
Unsubstituted phenyl | 2.3 | 0.65 | 45.7 ± 3.2 | 24.6 ± 1.8 |
Notably, the 3,5-bis(trifluoromethyl)phenyl-thiourea core shows superior apoptosis-inducing activity against SW620 colon cancer cells (IC₅₀ = 1.5 μM) compared to cisplatin (IC₅₀ = 8.2 μM), attributed to enhanced cellular uptake and protein binding [7]. Molecular docking reveals simultaneous engagement of the thiocarbonyl with cysteine residues and trifluoromethyl groups with hydrophobic enzyme pockets in caspase-3, explaining its pro-apoptotic efficacy [7] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0